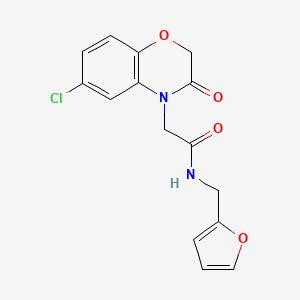![molecular formula C17H14N2O3 B4398584 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4398584.png)
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one
Übersicht
Beschreibung
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one, also known as DBZ, is a chemical compound that has been increasingly studied for its potential applications in scientific research. DBZ is a benzoxazole derivative that has been shown to have a variety of biochemical and physiological effects, which make it a promising candidate for use in laboratory experiments.
Wirkmechanismus
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one works by inhibiting the activity of γ-secretase, which is involved in the cleavage of amyloid precursor protein (APP) into amyloid beta peptides. By inhibiting this process, this compound can reduce the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, which make it a promising candidate for use in laboratory experiments. In addition to its ability to inhibit the activity of γ-secretase, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to have a positive effect on bone formation, making it a potential candidate for use in the treatment of osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one in laboratory experiments is its ability to selectively inhibit the activity of γ-secretase, without affecting other enzymes or processes in the cell. This makes it a useful tool for studying the role of γ-secretase in various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one. One area of interest is in the development of new drugs for the treatment of Alzheimer's disease, based on the structure of this compound. Another area of interest is in the study of the molecular mechanisms underlying the anti-cancer effects of this compound, which could lead to the development of new cancer therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and its potential applications in a variety of experimental settings.
Wissenschaftliche Forschungsanwendungen
3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one has been shown to have a variety of potential applications in scientific research. One area of interest is in the study of cancer, as this compound has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of γ-secretase, an enzyme that is involved in the formation of amyloid plaques in the brain.
Eigenschaften
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16(18-10-9-12-5-1-2-6-13(12)18)11-19-14-7-3-4-8-15(14)22-17(19)21/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIQRZWCGPBECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



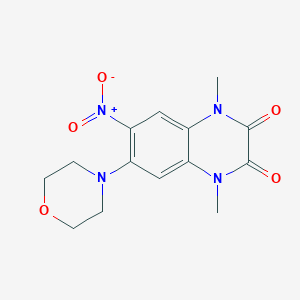

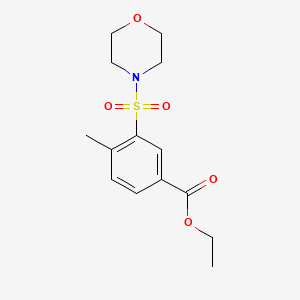
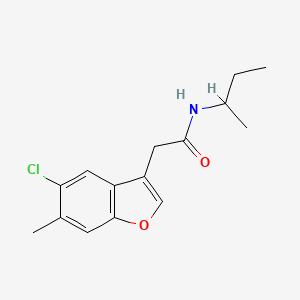
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-(2-methylphenoxy)acetamide](/img/structure/B4398525.png)
![2-[(2-chloro-5-ethoxy-4-isopropoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4398536.png)
![N-[4-(acetylamino)phenyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B4398544.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4398562.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4398576.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-piperidinecarboxamide](/img/structure/B4398579.png)
![3-{[(2-ethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4398591.png)
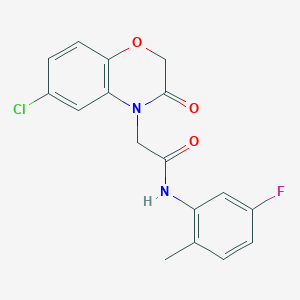
![N-cyclopentyl-2-{2-[(diethylamino)sulfonyl]-4,5-dimethylphenoxy}acetamide](/img/structure/B4398599.png)
